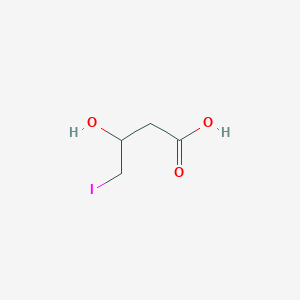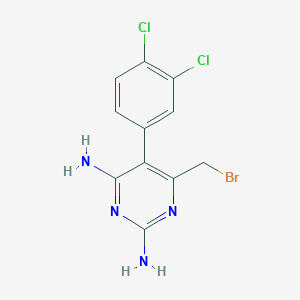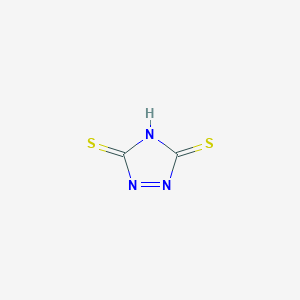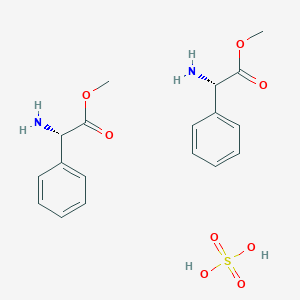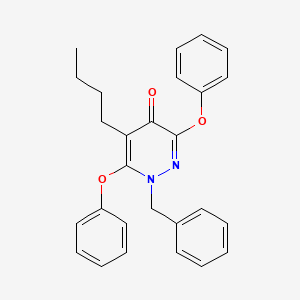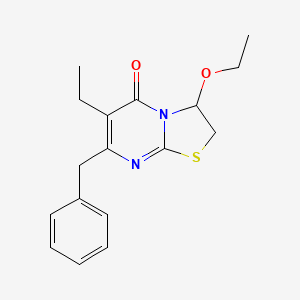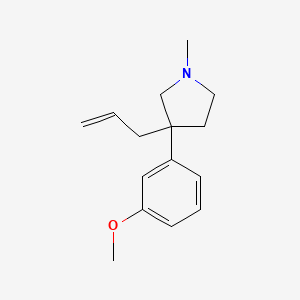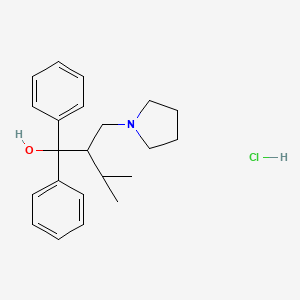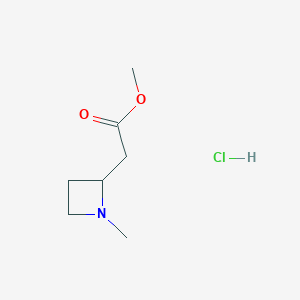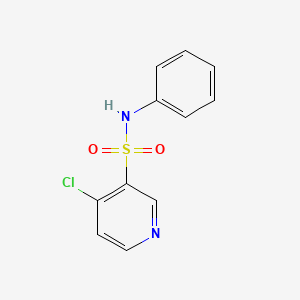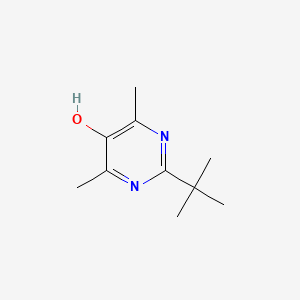
(2S)-2-amino-3-(4-chloro-1H-imidazol-5-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-3-(4-chloro-1H-imidazol-5-yl)propanoic acid is a compound that features an imidazole ring substituted with a chlorine atom at the 4-position and an amino acid side chain
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach is the use of microwave-assisted synthesis, which allows for the rapid formation of highly substituted imidazoles from alcohols and α-hydroxyketones .
Industrial Production Methods
Industrial production methods for this compound may involve the use of ionic liquids as environmentally friendly solvents, which can facilitate the synthesis of imidazoles with high yields and minimal waste . Additionally, the use of catalysts such as zinc chloride in cycloaddition reactions can provide efficient routes to multisubstituted imidazoles .
化学反应分析
Types of Reactions
(2S)-2-amino-3-(4-chloro-1H-imidazol-5-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the amino acid side chain.
Substitution: The chlorine atom on the imidazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups at the 4-position of the imidazole ring.
科学研究应用
(2S)-2-amino-3-(4-chloro-1H-imidazol-5-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal ions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of (2S)-2-amino-3-(4-chloro-1H-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzyme activity and other biochemical pathways . Additionally, the amino acid side chain can interact with proteins and other biomolecules, modulating their function.
相似化合物的比较
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure but without the chlorine substitution.
Clotrimazole: An antifungal agent with a substituted imidazole ring, used in medicine.
Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial infections.
Uniqueness
(2S)-2-amino-3-(4-chloro-1H-imidazol-5-yl)propanoic acid is unique due to the presence of the chlorine atom on the imidazole ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets and alter its pharmacokinetic properties.
属性
分子式 |
C6H8ClN3O2 |
|---|---|
分子量 |
189.60 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(4-chloro-1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H8ClN3O2/c7-5-4(9-2-10-5)1-3(8)6(11)12/h2-3H,1,8H2,(H,9,10)(H,11,12)/t3-/m0/s1 |
InChI 键 |
FXOGWGNGFZLIBF-VKHMYHEASA-N |
手性 SMILES |
C1=NC(=C(N1)C[C@@H](C(=O)O)N)Cl |
规范 SMILES |
C1=NC(=C(N1)CC(C(=O)O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-Amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide](/img/structure/B12926692.png)

